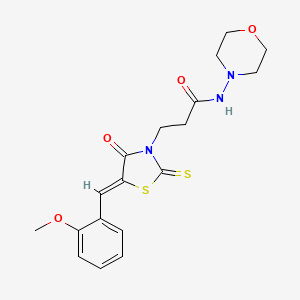
(Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a class of chemicals known for their potential biological activities and chemical versatility. The interest in such compounds is largely due to their structural uniqueness and the wide range of reactions they can undergo, making them valuable in various scientific and industrial applications.
Synthesis Analysis
The synthesis of related thiazolidinone derivatives involves multi-step processes, including condensation reactions, refluxation with thioglycolic acid, and anhydrous zinc chloride in the presence of ethanol. These methods produce compounds by linking thiazolidinone cores with other chemical groups, enhancing their biological activities (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as IR spectrum, 1H NMR, and elemental analysis have been used to determine the compositions and molecular structures of thiazolidinone derivatives. These studies reveal the compound's molecular geometry and the interactions that stabilize its structure (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013).
Chemical Reactions and Properties
Thiazolidinone derivatives exhibit a wide range of chemical reactions, including novel addition reactions with thiols, leading to various adducts. These reactions are significant for modifying the compound's chemical properties for specific applications (Nagase, 1974).
Scientific Research Applications
Antimicrobial Activity
(Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide and its derivatives have been extensively researched for their antimicrobial properties. Studies have shown that these compounds are active against a range of bacteria, mycobacteria, and fungi. For instance, a derivative demonstrated significant activity against Mycobacterium tuberculosis, highlighting its potential as an antimicrobial agent (Krátký, Vinšová, & Stolaříková, 2017). Additionally, another study found that these compounds exhibited good to moderate activity against various strains of bacteria, further underscoring their potential in antimicrobial applications (PansareDattatraya & Devan, 2015).
Anticancer Properties
Research has also explored the anticancer potential of these compounds. One study highlighted a series of derivatives synthesized for their in vitro antimicrobial and anticancer potentials, with some demonstrating promising activity against human colon cancer cell lines (Deep et al., 2013). Another research found specific derivatives to exhibit anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, and breast cancers (Havrylyuk et al., 2010).
Photodynamic Therapy Applications
Some studies have indicated the potential use of these compounds in photodynamic therapy, especially for the treatment of cancer. For example, a zinc phthalocyanine derivative was synthesized and characterized for its photophysical and photochemical properties, suggesting its suitability as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Aldose Reductase Inhibition
These compounds have been investigated for their ability to inhibit aldose reductase, an enzyme involved in diabetic complications. One study found that certain derivatives were potent inhibitors of aldose reductase, suggesting their potential in managing diabetic complications (Kučerová-Chlupáčová et al., 2020).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of these compounds with various biological targets. This research aids in the design of more effective pharmaceuticals, particularly in antimicrobial and anticancer applications (Horishny et al., 2022).
Safety And Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions to prevent exposure and potential harm. However, specific safety and hazard data for this compound is not available in the current literature56.
Future Directions
Given the potential biological activity of benzylidene-related compounds, future research could explore the potential uses of this compound in various applications, such as medicinal chemistry or material science. However, specific future directions for this compound are not available in the current literature78.
Please note that this analysis is based on the limited information available and may not fully capture all aspects of this compound. Further research and analysis would be needed to provide a more comprehensive understanding of this compound.
properties
IUPAC Name |
3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-24-14-5-3-2-4-13(14)12-15-17(23)21(18(26)27-15)7-6-16(22)19-20-8-10-25-11-9-20/h2-5,12H,6-11H2,1H3,(H,19,22)/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMVNEHTLDQHDF-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

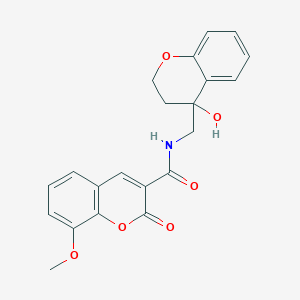
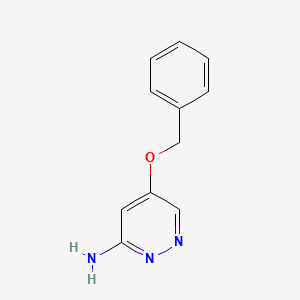
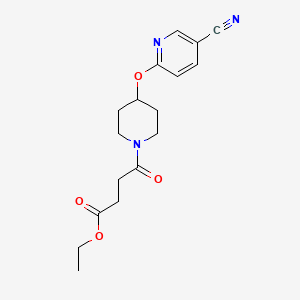
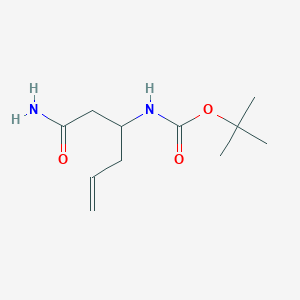

![benzyl 4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2482212.png)

![N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2482215.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2482223.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2482225.png)
![3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2482226.png)
![3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2482228.png)